5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(Oxane-4-carbonyl)-2-thia-5-azabicyclo[221]heptane is a complex bicyclic compound that features a unique structure combining an oxane ring, a thia group, and an azabicyclo framework
Scientific Research Applications
5-(Oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, which forms the bicyclic framework by reacting a diene with a dienophile . The reaction conditions often require a catalyst, such as a chiral tertiary amine, to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Used to modify the oxidation state of the compound, often to increase stability.
Substitution: Common in modifying the functional groups attached to the bicyclic framework.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.
Mechanism of Action
The mechanism of action of 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic framework but lacks the thia and azabicyclo groups.
2,5-Diazabicyclo[2.2.1]heptane: Contains a similar azabicyclo structure but differs in the functional groups attached.
Uniqueness
5-(Oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combination of an oxane ring, a thia group, and an azabicyclo framework. This unique structure provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
oxan-4-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c13-11(8-1-3-14-4-2-8)12-6-10-5-9(12)7-15-10/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMZVQDMQERLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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